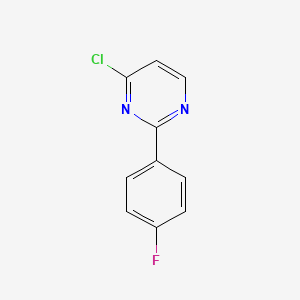

4-Chloro-2-(4-fluorophenyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Chemical Biology and Material Science

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of chemical and biological sciences. numberanalytics.com Its fundamental importance stems from its presence at the core of life itself; the nucleobases cytosine, thymine, and uracil (B121893) are pyrimidine derivatives and essential components of DNA and RNA. ignited.inresearchgate.net This biological prevalence means that synthetic pyrimidine analogues can readily interact with biomolecules like enzymes and nucleic acids, making them a privileged scaffold in drug discovery. nih.gov

The therapeutic applications of pyrimidine derivatives are extensive and diverse. nih.gov Molecules incorporating this motif have been developed as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. nih.gov The synthetic accessibility of the pyrimidine skeleton and the ease with which it can be functionalized at multiple positions allow chemists to create vast libraries of compounds for screening against new and challenging biological targets. nih.gov Beyond medicine, pyrimidine-based compounds are also finding applications in material science, where they are being investigated for use in the development of organic semiconductors and light-emitting diodes (LEDs).

Contextualizing the Role of Halogen Substituents in Molecular Design

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into molecular scaffolds is a well-established strategy in modern medicinal chemistry. researchgate.net For a long time, halogens were primarily used to exploit their steric bulk and to increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov However, a deeper understanding has revealed that halogens play a much more nuanced role in molecular interactions. researchgate.net

A key discovery has been the significance of halogen bonding, a non-covalent interaction where a covalently bound halogen atom acts as a Lewis acid (an electron acceptor), interacting with a Lewis base like an oxygen or nitrogen atom in a biological target. nih.govacs.org This interaction is directional and can be comparable in strength to a classical hydrogen bond, allowing it to be used as a powerful tool in rational drug design to enhance the binding affinity and selectivity of a ligand for its target receptor. nih.govresearchgate.net The strategic placement of halogens can therefore stabilize ligand-receptor complexes, leading to more potent and effective drugs. researchgate.net Furthermore, halogenation can block sites of metabolic degradation, improving a drug's pharmacokinetic properties. researchgate.net

Overview of Current Research Trends Pertaining to 4-Chloro-2-(4-fluorophenyl)pyrimidine and its Derivatives

This compound itself is a key building block, and current research is focused on leveraging its reactive sites to synthesize a variety of more complex molecules. The electron-withdrawing nature of the pyrimidine ring, enhanced by the chloro and fluoro substituents, makes it a valuable intermediate for nucleophilic substitution and cross-coupling reactions.

Current research trends for this compound and its derivatives can be summarized in several key areas:

Medicinal Chemistry Scaffold: The compound serves as a starting material for pharmaceuticals with potential anti-inflammatory, antiviral, and anticancer properties. The chlorine atom at the 4-position is a particularly useful handle, allowing for displacement by various nucleophiles (such as amines or thiols) to build diverse molecular libraries. Derivatives have been investigated as potent kinase inhibitors and as state-dependent sodium channel blockers for the treatment of chronic pain. nih.gov

Agrochemical Synthesis: Like many halogenated heterocycles, it is used in the synthesis of new agrochemicals, contributing to the development of novel pesticides and herbicides.

Materials Science: The compound is being explored in the development of materials for organic electronics, highlighting its versatility beyond the life sciences.

Radiosensitizers: A broader trend for halogenated pyrimidines is their investigation as radiosensitizers. When incorporated into the DNA of tumor cells, they can enhance the DNA-damaging effects of radiation therapy, potentially leading to better treatment outcomes for cancer patients. nih.govtandfonline.com

The research interest in this compound is driven by its utility as a versatile platform for creating new functional molecules with tailored properties for specific applications in medicine, agriculture, and materials science.

Data Tables

Table 1: Research Applications of this compound

| Field of Application | Specific Use | Reference |

|---|---|---|

| Medicinal Chemistry | Building block for anti-inflammatory, antiviral, and anticancer agents. | |

| Intermediate for kinase inhibitors. | ||

| Precursor for sodium channel blockers for pain treatment. | nih.gov | |

| Agrochemicals | Intermediate in the synthesis of pesticides and other crop protection chemicals. | |

| Materials Science | Utilized in the development of organic semiconductors and LEDs. |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-9-5-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHJPEPWOCWYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001287380 | |

| Record name | 4-Chloro-2-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76128-71-7 | |

| Record name | 4-Chloro-2-(4-fluorophenyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76128-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4-fluorophenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001287380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization

Foundational Synthetic Strategies for Pyrimidine (B1678525) Ring Construction

The synthesis of the pyrimidine core is a cornerstone of heterocyclic chemistry, with numerous methods developed over the past century. These can be broadly categorized into classical condensation reactions and more modern multicomponent approaches.

Classical Condensation and Cyclization Protocols

The most traditional and widely employed method for constructing the pyrimidine ring is through the condensation of a compound containing an N-C-N fragment (like an amidine) with a three-carbon component, typically a β-dicarbonyl compound or its equivalent. acs.org The Pinner synthesis, a prime example of this classical approach, involves the reaction of an amidine with a β-ketoester, malonic ester, or β-diketone, often catalyzed by an acid or base, to yield the corresponding pyrimidine derivative. nih.govslideshare.net This method is highly versatile and has been used to produce a wide array of substituted pyrimidines. nih.gov The reaction proceeds through the formation of an imino ester salt, sometimes referred to as a Pinner salt, which then undergoes cyclization. wikipedia.orgsynarchive.comorganic-chemistry.org

Another classical route involves the reaction of β-ketoesters with thiourea (B124793), followed by desulfurization using agents like Raney nickel to afford the 4-hydroxypyrimidine. google.com These hydroxypyrimidines are crucial intermediates that can be subsequently modified, for instance, by chlorination, to introduce further functionality.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. Current time information in London, GB. These reactions involve the combination of three or more starting materials in a one-pot procedure to form the final product, which incorporates substantial portions of all the initial reactants. mdpi.com

For pyrimidine synthesis, various MCRs have been developed. One common approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a nitrogen-containing species like urea (B33335) or thiourea, in what is a variation of the Biginelli reaction. acs.org Other MCRs might involve the reaction of aldehydes, malononitrile, and amidines, sometimes under the influence of ultrasonic irradiation to enhance reaction rates and yields. nanobioletters.comgoogle.com These methods offer a rapid and efficient entry to polysubstituted pyrimidine libraries. nih.gov

Specific Synthetic Pathways to 4-Chloro-2-(4-fluorophenyl)pyrimidine

The synthesis of the title compound, this compound, is typically achieved through a two-step process: the initial construction of the 2-(4-fluorophenyl)pyrimidine (B12535232) ring, followed by the introduction of the chloro group at the 4-position.

Synthesis from Readily Available Precursors

A common and logical route to this compound begins with the synthesis of its precursor, 2-(4-fluorophenyl)pyrimidin-4-ol (also known as 2-(4-fluorophenyl)-4-hydroxypyrimidine). This is typically achieved via a Pinner-type condensation reaction. The key starting materials for this step are 4-fluorobenzamidine (B14776) and a β-ketoester such as ethyl acetoacetate. The condensation of these two precursors, usually in the presence of a base like sodium ethoxide in ethanol, leads to the formation of the pyrimidine ring, yielding 2-(4-fluorophenyl)-6-methylpyrimidin-4-ol.

The subsequent and critical step is the chlorination of the hydroxyl group at the 4-position. This transformation is commonly carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃). mdpi.comgoogle.comgoogle.com The reaction involves heating the hydroxypyrimidine precursor with an excess of phosphorus oxychloride, often in the presence of a base like N,N-dimethylaniline or triethylamine, to yield the desired this compound. tandfonline.comgoogle.com In some procedures, the reaction is performed in a solvent like dichloromethane. nih.gov

An alternative approach involves a one-pot reaction where a chloroimidate undergoes cyclization to directly form the 4-chloropyrimidine (B154816) structure, offering a more streamlined process. acs.org

Purification and Isolation Techniques

Following the synthesis, the isolation and purification of this compound are crucial to obtain a product of high purity. Standard laboratory procedures are typically employed. After the chlorination reaction, the excess phosphorus oxychloride is carefully quenched, often by pouring the reaction mixture onto ice water. mdpi.comgoogle.com

The crude product is then extracted from the aqueous mixture using an organic solvent such as ethyl acetate (B1210297) or dichloromethane. mdpi.comnih.gov The combined organic layers are then washed with water and a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine. nih.gov The organic layer is subsequently dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. mdpi.com

Further purification is often necessary and can be achieved through techniques like column chromatography on silica (B1680970) gel, using a solvent system such as a mixture of heptane (B126788) and ethyl acetate, or through recrystallization from a suitable solvent. acs.orggoogle.com

Advanced and Catalytic Synthetic Approaches

Modern synthetic chemistry continually seeks to improve upon classical methods by developing more efficient, selective, and environmentally benign processes. In the context of pyrimidine synthesis, several advanced and catalytic approaches have emerged.

Microwave-assisted synthesis has been shown to significantly reduce reaction times for the synthesis of pyrimidine derivatives, including those with a 4-chloro substituent. google.comnih.gov This technique can accelerate the rate of both the initial ring formation and subsequent substitution reactions.

The use of various catalysts has also been explored to enhance the efficiency of pyrimidine synthesis. For instance, iridium-pincer complexes have been utilized in the regioselective multicomponent synthesis of pyrimidines from amidines and alcohols. mdpi.com Copper catalysts have been employed in the cycloaddition reactions of alkynes with nitrogen-containing molecules to construct the pyrimidine ring. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been used to further functionalize pre-formed chloropyrimidine scaffolds. tandfonline.com

Furthermore, the development of one-pot, multi-step reactions represents a significant advancement. These processes, which combine several reaction steps without the isolation of intermediates, offer improved efficiency and reduced waste. acs.orgnanobioletters.com For example, a one-pot synthesis of 4-chloropyrimidines has been developed that proceeds via a chloroimidate annulation. acs.org Nanocatalysts, such as zinc chromite (ZnCr₂O₄), have also been employed in the multicomponent synthesis of pyrimidine derivatives, offering the advantages of high efficiency and catalyst recyclability. nanobioletters.com

Transition Metal-Catalyzed Cross-Coupling Reactions in Pyrimidine Synthesis

Transition metal-catalyzed cross-coupling reactions are fundamental in constructing the carbon-carbon bonds necessary for synthesizing 2-arylpyrimidines like this compound. Among these, the Suzuki-Miyaura coupling is a prominently utilized method for its functional group tolerance and operational simplicity. tcichemicals.com This reaction typically involves the coupling of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst. mdpi.com

For the synthesis of aryl-substituted pyrimidines, 2,4-dichloropyrimidine (B19661) is a common starting material. The inherent electronic differences between the C2 and C4 positions of the pyrimidine ring allow for regioselective reactions. The C4 position is generally more electrophilic and thus more reactive towards nucleophilic attack and oxidative addition in cross-coupling cycles. mdpi.comresearchgate.net Consequently, the first Suzuki coupling reaction on 2,4-dichloropyrimidine preferentially occurs at the C4-position. mdpi.com A second coupling can then be performed at the C2 position, a strategy that allows for the synthesis of unsymmetrically substituted pyrimidines. mdpi.com

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] are frequently employed. nih.govresearchgate.net The development of highly active catalysts has enabled these reactions to proceed with low catalyst loadings and under milder conditions. mdpi.comnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Pyrimidine Synthesis

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Good to Excellent | mdpi.com |

| 6-Chloro-2,4-diaminopyrimidine | Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | DME | Moderate | researchgate.net |

| 2-Pyridyl Bromide | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand | KF | Dioxane | Good to Excellent | nih.gov |

This table presents data for related pyrimidine/heterocycle syntheses to illustrate common conditions.

Microwave-Assisted and Flow Chemistry Applications

To enhance reaction efficiency, alternative energy sources and technologies like microwave irradiation and continuous flow chemistry are increasingly applied to pyrimidine synthesis.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes while often improving product yields. tandfonline.comnih.gov The rapid, intense heating of polar substances under microwave irradiation accelerates reaction rates and can lead to cleaner reactions with fewer byproducts. tandfonline.com This technique has been successfully applied to various pyrimidine syntheses, including multicomponent reactions like the Biginelli reaction and nucleophilic aromatic substitution on chloropyrimidines. tandfonline.comnih.govresearchgate.net For instance, the synthesis of 2,4,6-trisubstituted pyrimidines via cyclocondensation of an alkynone with a guanidine (B92328) is significantly accelerated by microwave irradiation. researchgate.net The efficiency of microwave-assisted synthesis makes it suitable for the rapid generation of compound libraries for research purposes. researchgate.netacs.org

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reproducibility, and easier scalability. sci-hub.semdpi.com In a flow system, reagents are continuously pumped through a reactor where they mix and react. mdpi.com This precise control over reaction parameters like temperature, pressure, and residence time can lead to higher yields and selectivity. researchgate.net The synthesis of fused imidazo[1,2-α]pyrimidines has been demonstrated under continuous flow conditions, showing improved regioselectivity and a significant reduction in reaction time compared to batch methods. vapourtec.com Flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume minimizes risks. sci-hub.se It is considered a green chemistry tool that can lead to more sustainable manufacturing of chemical compounds. sci-hub.senih.gov

Stereoselective and Regioselective Synthesis Considerations

While this compound is an achiral molecule, the principles of stereoselectivity and regioselectivity are paramount in the synthesis of the broader class of substituted pyrimidines.

Regioselectivity: Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrimidines from precursors with multiple reactive sites, such as 2,4-dichloropyrimidine. As mentioned previously, the C4 position of the pyrimidine ring is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling than the C2 or C6 positions. mdpi.comresearchgate.net This inherent reactivity difference is exploited to achieve regioselective functionalization. For example, a Suzuki coupling on 2,4-dichloropyrimidine with one equivalent of boronic acid predominantly yields the 4-substituted product. mdpi.com The regioselectivity can be influenced by the choice of catalyst, solvent, and the electronic and steric nature of the substituents already present on the pyrimidine ring. mdpi.comresearchgate.net

Stereoselectivity: Stereoselectivity becomes a factor when introducing chiral centers into the pyrimidine scaffold or its substituents. Although not directly applicable to the target molecule, methods for the stereoselective synthesis of related compounds are well-documented. For instance, the synthesis of pyrimidines from β-enaminones derived from the rearrangement of propargylic hydroxylamines can be highly stereoselective. organic-chemistry.org When synthesizing pyrimidine derivatives with chiral side chains or fused chiral rings, controlling the stereochemistry is crucial and is often achieved using chiral catalysts, auxiliaries, or starting materials.

Principles of Green Chemistry in the Synthesis of Halogenated Pyrimidine Derivatives

The synthesis of pyrimidine derivatives is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. rasayanjournal.co.inpowertechjournal.com These approaches are vital for developing environmentally benign and economically viable chemical processes. nih.govbenthamdirect.com

Solvent Minimization and Alternative Media

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and environmentally harmful. rasayanjournal.co.in

Solvent-Free Reactions: Performing reactions under solvent-free conditions is a highly effective green approach. nih.gov Mechanochemistry, such as ball milling, can facilitate reactions between solid reagents without the need for a solvent, reducing waste and simplifying product isolation. powertechjournal.comacs.org A solvent-less, mechanochemical approach using a modified ZnO nanoparticle catalyst has been developed for the multicomponent synthesis of pyrimidine derivatives. acs.org

Alternative Media: When a solvent is necessary, greener alternatives to conventional organic solvents are sought.

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal green medium for many organic reactions, including the synthesis of heterocyclic compounds.

Ionic Liquids (ILs): ILs are salts that are liquid at or near room temperature. Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive alternative reaction media. rasayanjournal.co.in They have been used as catalysts and solvents in the synthesis of pyrimidine derivatives. powertechjournal.com

Ultrasonic Synthesis: The use of ultrasound irradiation can promote reactions in aqueous or other green solvents, often leading to shorter reaction times and higher yields. nih.gov

Catalyst Design for Enhanced Sustainability

Catalyst design plays a central role in developing sustainable synthetic routes. The focus is on creating catalysts that are highly efficient, reusable, and function under mild, energy-efficient conditions.

Iridium-Pincer Complexes: Recently, iridium-pincer complexes have been developed for the sustainable multicomponent synthesis of pyrimidines from alcohols and amidines. organic-chemistry.orgacs.orgbohrium.comnih.gov This method is highly efficient and proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgnih.gov Utilizing alcohols, which can be derived from renewable biomass, further enhances the sustainability of this approach. acs.orgnih.gov The catalyst tolerates a wide range of functional groups, making it a versatile tool for creating diverse pyrimidine structures. organic-chemistry.orgbohrium.com

Table 2: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Approach | Technique/Medium | Advantages | Ref |

|---|---|---|---|

| Solvent Minimization | Ball Milling (Mechanochemistry) | Solvent-free, reduced waste, simple workup | powertechjournal.comacs.org |

| Ultrasound Irradiation | Shorter reaction times, higher yields, energy efficient | rasayanjournal.co.innih.gov | |

| Ionic Liquids | Low volatility, recyclable, alternative to VOCs | rasayanjournal.co.inpowertechjournal.com | |

| Catalyst Design | Heterogeneous Catalysts | Easy separation, reusability, waste reduction | powertechjournal.com |

| Iridium-Pincer Catalysts | High efficiency, uses renewable feedstocks (alcohols), produces H₂ and H₂O as byproducts | organic-chemistry.orgacs.orgnih.gov |

| Process Technology | Flow Chemistry | Enhanced safety, high reproducibility, energy efficient, scalable | sci-hub.senih.gov |

Reactivity and Derivatization Strategies

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine core of 4-Chloro-2-(4-fluorophenyl)pyrimidine. The presence of two ring nitrogen atoms significantly lowers the electron density of the pyrimidine ring, facilitating the addition of nucleophiles.

Selective Displacement of the Chloro Group at C-4

The chlorine atom at the C-4 position of the pyrimidine ring is highly activated towards nucleophilic displacement. In pyrimidine systems containing leaving groups at both C-2 and C-4, substitution generally occurs preferentially at the C-4 (or C-6) position. This regioselectivity is attributed to the ability of the para-nitrogen atom (N-1) to effectively stabilize the negative charge of the Meisenheimer intermediate formed during the attack at C-4. This stabilization is more significant than the ortho-stabilization provided by both nitrogen atoms during an attack at the C-2 position.

Reactions with Various Nitrogen, Oxygen, and Sulfur Nucleophiles

The activated C-4 chloro group readily reacts with a wide array of nucleophiles, enabling the introduction of diverse functionalities.

Nitrogen Nucleophiles: Amination reactions are among the most common derivatizations. Primary and secondary amines, anilines, and other nitrogen-containing heterocycles can displace the C-4 chloride, often under thermal conditions or with base mediation, to form the corresponding 4-aminopyrimidine (B60600) derivatives. nih.gov Studies on related 4-chloropyrimidine (B154816) systems demonstrate that these reactions can be promoted by acids or conducted in water, which can enhance reaction rates and provide a more sustainable process. nih.gov For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines proceeds efficiently in water with low concentrations of HCl. nih.gov

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and phenoxides, also effectively displace the C-4 chloride. Reactions with reagents like sodium phenoxide lead to the formation of 4-aryloxy-2-(4-fluorophenyl)pyrimidine ethers. These reactions typically proceed under standard SNAr conditions, often involving a base in an appropriate solvent. Research on analogous substrates like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate confirms that sodium phenoxide yields the normal substitution product. rsc.org

Sulfur Nucleophiles: Thiolates are potent nucleophiles that react readily with this compound to yield 4-thioether derivatives. For example, treatment with sodium thiophenoxide results in the displacement of the chloride to form a C-S bond at the C-4 position. rsc.org These sulfur-linked pyrimidines are valuable intermediates for further synthetic transformations. Studies on similar pyrimidine systems show that reactions with sulfur nucleophiles proceed efficiently. acs.org

Table 1: Examples of Nucleophilic Aromatic Substitution at C-4 of Chloropyrimidines

| Chloropyrimidine Substrate | Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | 4-Anilinopyrimidine derivative | HCl (cat.), Water, 40-80°C | nih.gov |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | 4-(Dimethylamino)pyrimidine derivative | - | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Phenoxide | 4-Phenoxypyrimidine derivative | - | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Thiophenoxide | 4-(Phenylthio)pyrimidine derivative | - | rsc.org |

| 5-(E)-(1-chloro-2-tosylvinyl)-pyrimidine nucleoside | n-Propylthiol (n-PrSH) | 5-(β-Alkylthiovinyl)pyrimidine derivative | - | acs.orgnih.gov |

Electrophilic Aromatic Substitution and Functionalization of the Fluorophenyl Moiety

While the pyrimidine ring is deactivated towards electrophilic attack, the 4-fluorophenyl ring can undergo electrophilic substitution, although its reactivity is modulated by the electron-withdrawing effects of both the fluorine atom and the pyrimidine ring.

Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) presents a more controlled and regioselective strategy for functionalizing the fluorophenyl ring. wikipedia.org This method involves deprotonation at a position ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent or a hindered lithium amide. uwindsor.cabaranlab.org In this compound, the fluorine atom can act as a weak DMG, potentially directing lithiation to the C-3' position. More powerfully, one of the pyrimidine nitrogen atoms can act as a DMG, directing metalation to the ortho C-3' position of the phenyl ring. harvard.edu The resulting aryllithium or related organometallic intermediate can then be trapped with a variety of electrophiles (e.g., I₂, aldehydes, CO₂) to install a new functional group with high regioselectivity. The use of highly hindered but less nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or mixed Mg/Li amide bases (e.g., TMPMgCl·LiCl) can be advantageous for deprotonating electron-poor aromatic and heteroaromatic systems while minimizing side reactions. harvard.eduresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The chloro group at the C-4 position serves as an excellent handle for a variety of palladium- or nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the C-4 position with aryl or vinyl boronic acids or their esters. nih.gov Catalytic systems typically involve a palladium(0) source, such as Pd(PPh₃)₄, and a base like K₃PO₄ or Na₂CO₃. This method allows for the synthesis of a diverse range of 4-aryl- and 4-vinyl-2-(4-fluorophenyl)pyrimidine derivatives.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. It couples the C-4 chloride with a wide range of primary and secondary amines, including those that are poor nucleophiles in traditional SNAr reactions. mdpi.com The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands (e.g., XPhos, BINAP) and requires a strong, non-nucleophilic base like sodium tert-butoxide.

Sonogashira Coupling: This reaction facilitates the formation of a C-C triple bond by coupling the C-4 chloride with a terminal alkyne. organic-chemistry.org The process is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. researchgate.netnih.gov It is a reliable method for synthesizing 4-alkynylpyrimidine derivatives. researchgate.net

Heck Coupling: The Heck reaction couples the C-4 chloride with an alkene to form a new C-C single bond adjacent to a double bond. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, catalyzed by a palladium complex in the presence of a base, results in 4-alkenylpyrimidine products. nih.govrsc.org

Negishi and Stille Couplings: The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin reagents as the nucleophilic partner. wikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.orgorganic-chemistry.org Both are robust palladium-catalyzed methods for forming C-C bonds with a broad substrate scope and high functional group tolerance. organic-chemistry.orgcommonorganicchemistry.comuwindsor.cayoutube.com

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions at C-4

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ / R-B(OH)₂ | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | nih.gov |

| Buchwald-Hartwig | R₂NH / ArNH₂ | C(sp²)-N | Pd(0)/Pd(II) complex, Phosphine ligand, Base (e.g., NaOtBu) | mdpi.com |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | organic-chemistry.orgresearchgate.net |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(0)/Pd(II) complex (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc (R-ZnX) | C(sp²)-C(sp³), C(sp²)-C(sp²) | Pd(0) or Ni(0) complex | wikipedia.orgorganic-chemistry.org |

| Stille | Organostannane (R-SnR'₃) | C(sp²)-C(sp³), C(sp²)-C(sp²) | Pd(0) complex (e.g., Pd(PPh₃)₄) | organic-chemistry.orgwikipedia.orglibretexts.org |

Suzuki-Miyaura Coupling for Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and it is highly effective for the arylation of this compound. In this reaction, the chloro-substituent is replaced by an aryl or heteroaryl group from a corresponding boronic acid or boronate ester. For dihalopyrimidines, studies have shown a strong preference for substitution at the C4 position over the C2 or C6 positions, a selectivity that is applicable to the target compound. acs.org

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. The choice of base, solvent, and palladium catalyst/ligand system is crucial for achieving high yields. Electron-rich boronic acids have been shown to produce good yields in related systems. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Pyrimidines

| Component | Example | Purpose/Comment | Source(s) |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(dppb)Cl₂ | Provides the active Pd(0) species for the catalytic cycle. | mdpi.comacs.org |

| Base | K₃PO₄, Na₂CO₃ | Activates the boronic acid and neutralizes the generated acid. | mdpi.comacs.org |

| Solvent | 1,4-Dioxane, Toluene/Ethanol/Water | Solubilizes reactants and influences reaction rate and yield. | mdpi.comacs.org |

| Boronic Acid | Arylboronic acids, Heteroarylboronic acids | Source of the new aryl or heteroaryl substituent. | mdpi.com |

The reaction proceeds via a catalytic cycle involving oxidative addition of the C-Cl bond to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the 4-aryl-2-(4-fluorophenyl)pyrimidine product and regenerate the catalyst. mdpi.com

Buchwald-Hartwig Amination for C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a diverse range of 4-amino-2-(4-fluorophenyl)pyrimidine derivatives. This palladium-catalyzed reaction couples the chloro-pyrimidine with primary or secondary amines. Research on analogous 6-aryl-2,4-dichloropyrimidines has demonstrated that highly regioselective amination at the C4 position can be achieved. acs.org

This selectivity is highly dependent on the reaction conditions. While standard nucleophilic aromatic substitution (SNAr) conditions often yield a mixture of C4 and C2 isomers, specific palladium catalysts and strong, non-nucleophilic bases can direct the substitution almost exclusively to the C4 position. acs.org The use of bidentate phosphine ligands is often key to achieving high rates and yields. wikipedia.org The most effective systems for selective C4 amination on related dichloropyrimidines utilize a combination of a palladium(II) source, a bidentate phosphine ligand like dppb, and a lithium-based amide base. acs.org

Table 2: Catalyst Systems for Regioselective C4 Amination of Dichloropyrimidines

| Catalyst/Ligand | Base | Regioselectivity (C4:C2) | Source(s) |

|---|---|---|---|

| Pd₂(dba)₃ / P(t-Bu)₃ | LiHMDS | >99:1 | acs.org |

| Pd(OAc)₂ / dppb | LiHMDS | >99:1 | acs.org |

| PdCl₂(PPh₃)₂ | LiHMDS | >99:1 | acs.org |

This C-N bond formation proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination. wikipedia.org This strategy has been successfully used in the synthesis of various pyrimidine derivatives. researchgate.net

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a route to synthesize 4-alkynyl-2-(4-fluorophenyl)pyrimidines by reacting the parent chloropyrimidine with a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgwikipedia.org

Unlike Suzuki and Stille couplings, Sonogashira reactions on halopyrimidines have been reported to show little difference in reactivity between the C2 and C4 positions. acs.org This suggests that while the reaction is feasible, achieving high regioselectivity might be more challenging and could potentially lead to mixtures if other reactive halide positions were present. However, for the monosubstituted 4-chloro compound, the reaction should proceed at the C4 position. The reaction is valuable for installing a reactive alkyne handle, which can be used for further transformations, such as in click chemistry or as a precursor for more complex structures. researchgate.net

Table 3: General Conditions for Sonogashira Coupling

| Component | Example | Purpose/Comment | Source(s) |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation. | researchgate.net |

| Copper(I) Co-catalyst | CuI | Facilitates the transmetalation of the acetylide. | researchgate.net |

| Base | Triethylamine, Cs₂CO₃ | Acts as a solvent and base to form the copper acetylide. | researchgate.net |

| Solvent | THF, DMF | Solubilizes reactants. | researchgate.net |

Stille Coupling and Other Coupling Variants

Beyond the Suzuki and Sonogashira reactions, other cross-coupling methods can be employed to derivatize the C4 position.

Stille Coupling: This reaction uses an organostannane (organotin) reagent to transfer an organic group to the pyrimidine core under palladium catalysis. wikipedia.org For 2,4-dichloropyrimidines, Stille couplings exhibit a strong preference for reaction at the C4 position, making it a highly selective method. acs.org Organostannanes are stable to air and moisture, but their toxicity is a significant drawback. wikipedia.orglibretexts.org The reaction mechanism follows the typical oxidative addition, transmetalation, and reductive elimination sequence. libretexts.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboron or organotin compounds. This allows for the coupling of alkyl groups in addition to aryl and vinyl groups. nih.gov This method has been successfully applied to pyrimidine systems for the synthesis of derivatives such as 5-fluoroalkylated pyrimidine nucleosides. nih.gov Palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective Negishi couplings on related dichloropyridines. nih.gov

Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner. organic-chemistry.orgwikipedia.org A key step in this reaction is the activation of the stable C-Si bond, which is typically achieved using a fluoride (B91410) source (like TBAF) or a base. organic-chemistry.org This method has been used to couple various (het)aryl halides with pyridyltrimethylsilanes. nih.gov

Other Significant Functional Group Transformations

Reduction and Oxidation Reactions

The this compound scaffold can undergo reduction and oxidation reactions to yield different classes of compounds.

Reduction: The chloro group at C4 can be removed via catalytic hydrogenation (hydrodechlorination) using a catalyst like palladium on carbon (Pd/C) with a hydrogen source. This would yield 2-(4-fluorophenyl)pyrimidine (B12535232). Furthermore, the pyrimidine ring itself can be reduced under more forcing conditions. A related compound, 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine, has been noted to undergo reduction to form amines, implying reduction of the heterocyclic ring.

Oxidation: The nitrogen atoms of the pyrimidine ring are susceptible to oxidation, typically using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA). This reaction would lead to the formation of the corresponding pyrimidine N-oxide(s). N-oxides are valuable intermediates themselves, as the N-oxide functionality can alter the electronic properties of the ring and be used as a handle for further functionalization.

Ring Expansion and Contraction Strategies (if applicable)

The pyrimidine ring is a stable aromatic system, but under specific conditions, it can participate in transformations that alter the core heterocyclic structure. These strategies are generally applicable to pyrimidine derivatives and could be applied to this compound to generate novel molecular scaffolds.

Ring Contraction: Certain pyrimidine derivatives can undergo ring contraction to form five-membered rings like pyrazoles. For example, reaction of 5-formyluracil (B14596) derivatives with hydrazines results in a pyrimidine-to-pyrazole ring transformation. rsc.org Another documented pathway involves the reaction of a 5-deazaflavin 4a,5-epoxide derivative, which proceeds through hydrolysis of the pyrimidine ring followed by rearrangement. acs.org

Ring Expansion: Ring expansion strategies have been developed to convert pyrimidine-embedded 5- or 6-membered rings into larger 7- or 8-membered azacycles. researchgate.net These methods often involve selective bond cleavage and migration, providing access to medium-sized ring skeletons that are otherwise difficult to synthesize. researchgate.netbu.edu.eg

These ring transformation strategies highlight the potential to use the this compound core as a starting point for exploring more diverse and three-dimensional chemical space.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations offer a microscopic view of the molecule's electronic landscape. While specific computational studies exclusively on 4-Chloro-2-(4-fluorophenyl)pyrimidine are not extensively documented in public literature, its properties can be reliably inferred from theoretical analyses of structurally related compounds, such as other substituted pyrimidines and chlorofluorophenyl derivatives. nih.govplu.mxmodern-journals.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. wikipedia.orgnih.gov The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. wikipedia.orgnih.govschrodinger.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive. nih.gov For this compound, the electron-withdrawing nature of the pyrimidine (B1678525) ring, the chlorine atom, and the fluorine atom is expected to lower the energy of the LUMO significantly. The LUMO is likely distributed over the electron-deficient pyrimidine ring, particularly at the C4 and C2 positions, making these sites susceptible to nucleophilic attack. researchgate.net Conversely, the HOMO is expected to have a significant contribution from the more electron-rich 4-fluorophenyl ring. researchgate.net

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.8 to -7.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.5 to -1.9 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.0 to 5.7 | Indicates high kinetic stability and moderate reactivity. nih.gov |

| Chemical Hardness (η) | 2.5 to 2.85 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | 4.15 to 4.55 | Represents the molecule's ability to attract electrons. |

Note: The values in Table 1 are predictive and based on DFT calculations performed on analogous structures like 4-chloroquinazolines and other pyrimidine derivatives. researchgate.netresearchgate.net The exact values would require specific calculations for the title compound.

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. deeporigin.comuni-muenchen.de It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. researchgate.netmdpi.com

For this compound, the MEP map is expected to show distinct regions:

Negative Potential (Red/Yellow): These regions, indicating electron richness, are anticipated around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. These sites are the most likely points for electrophilic attack and hydrogen bond acceptance. uni-muenchen.denih.gov

Positive Potential (Blue): These electron-deficient areas are expected on the hydrogen atoms of the phenyl ring. The carbon atom attached to the chlorine (C4) is also a site of relative positive potential, making it the primary target for nucleophilic substitution reactions. deeporigin.com

Neutral Regions (Green): The hydrophobic surface of the phenyl ring would constitute a largely neutral region.

| Molecular Region | Predicted MEP Value | Interaction Type |

|---|---|---|

| Pyrimidine Nitrogens (N1, N3) | Negative (Vmin) | Site for electrophilic attack, hydrogen bond acceptor. researchgate.net |

| Carbon C4 (attached to Cl) | Slightly Positive | Primary site for nucleophilic attack. |

| Aromatic Hydrogens | Positive (Vmax) | Site for interaction with electron-rich species. |

| Fluorophenyl Ring Face | Neutral to Slightly Negative | Can participate in π-stacking interactions. |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized Lewis-like picture of chemical bonds and lone pairs. wikipedia.org This method provides quantitative insight into intramolecular charge transfer, hyperconjugative interactions, and bond strengths. uni-muenchen.deresearchgate.net A key aspect of NBO analysis is the calculation of the stabilization energy, E(2), which quantifies the delocalization energy from a filled "donor" NBO to an empty "acceptor" NBO. researchgate.netstackexchange.com

In this compound, NBO analysis would likely reveal:

Strong polarization of the C4-Cl and C-F bonds towards the highly electronegative halogen atoms.

Significant hyperconjugative interactions between the lone pairs of the pyrimidine nitrogens and the antibonding orbitals (σ*) of adjacent C-C and C-N bonds, contributing to the stability of the ring system.

Delocalization between the π-orbitals of the phenyl ring and the pyrimidine ring, which can be quantified by the E(2) values for π(phenyl) → π*(pyrimidine) interactions.

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) | Description of Interaction |

|---|---|---|---|

| LP(1) N1 | π(C2-N3) | High | Intramolecular charge transfer stabilizing the pyrimidine ring. |

| π(Cphenyl-Cphenyl) | π(C2-N3) | Moderate | Conjugative effect between the phenyl and pyrimidine rings. researchgate.net |

| LP(1) N3 | σ(C2-Cphenyl) | Moderate | Stabilization from nitrogen lone pair delocalization. |

| LP(3) Cl | σ(C4-C5) | Low to Moderate | Interaction of chlorine lone pair with the ring's sigma framework. |

Note: LP denotes a lone pair. The stabilization energies (E(2)) are estimations based on typical values for such interactions in similar heterocyclic systems. researchgate.netstackexchange.com

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations describe the static electronic properties of a molecule, conformational analysis and molecular dynamics explore its flexibility and behavior over time.

The primary source of flexibility in this compound is the rotation around the single bond connecting the pyrimidine ring (at C2) and the phenyl ring. The relative orientation of these two rings is defined by a dihedral angle.

Computational studies on similar biaryl systems show that the preferred geometry is often a non-planar (twisted) conformation. libretexts.orgic.ac.uk A fully planar conformation can be destabilized by steric hindrance between the atoms on the adjacent rings, while a fully perpendicular conformation might reduce favorable electronic conjugation. nih.govresearchgate.net For the title compound, the lowest energy conformation would be a balance between minimizing steric clashes (e.g., between the phenyl ring's ortho-hydrogens and the pyrimidine's nitrogen atoms) and maximizing π-conjugation between the two aromatic systems. ic.ac.uknih.gov Potential energy surface (PES) scans, calculated using DFT, can map the energy as a function of this dihedral angle to identify the most stable conformers. nih.gov

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model how a ligand, such as this compound, might bind to the active site of a biological receptor, like an enzyme or a G-protein coupled receptor. nih.govtandfonline.comacs.org These models are crucial in drug discovery for predicting binding affinity and understanding structure-activity relationships. rsc.orgnih.gov

A theoretical modeling study would analyze the potential interactions of the compound's key structural features within a hypothetical binding pocket:

Hydrogen Bonding: The two pyrimidine nitrogen atoms are prime hydrogen bond acceptors, capable of interacting with donor residues like lysine, arginine, or histidine in a protein active site. mdpi.comnih.gov

Hydrophobic and π-Stacking Interactions: The planar surfaces of the fluorophenyl and pyrimidine rings can form favorable hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The chlorine atom at the C4 position can act as a halogen bond donor, forming a specific, directional interaction with an electron-rich atom (like an oxygen or nitrogen) in the receptor site.

Dipole-Dipole Interactions: The polar C-F and C-Cl bonds create local dipoles that can engage in electrostatic interactions within the binding site.

MD simulations can further refine this static picture by showing how the ligand-receptor complex behaves over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.govtandfonline.com

Reaction Mechanism Elucidation through Computational Methods

Computational approaches are pivotal in mapping the potential energy surface of a reaction, allowing for the detailed study of reaction pathways and the characterization of transient species.

The study of chemical reactions at a molecular level often involves the identification and characterization of transition states, which are first-order saddle points on the potential energy surface. github.io The optimization of these transition states is crucial for understanding reaction mechanisms and calculating activation energies. github.io For reactions involving pyrimidine derivatives, computational methods like Density Functional Theory (DFT) are frequently employed to model these processes.

While specific transition state calculations for reactions involving this compound are not extensively documented in publicly available literature, the general methodology is well-established. For instance, in the alkylation of pyrimidine bases, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to analyze reaction pathways. nih.gov Such studies involve locating the transition state geometry and then calculating the energy barrier, which is the difference in energy between the reactants and the transition state. This barrier provides a quantitative measure of the reaction's feasibility.

Table 1: Illustrative Energy Barrier Calculations for a Hypothetical Reaction of a Pyrimidine Derivative

| Reaction Step | Reactant(s) | Transition State | Product(s) | Energy Barrier (kcal/mol) |

| Nucleophilic Substitution | Pyrimidine Derivative + Nucleophile | [Pyrimidine-Nucleophile]‡ | Substituted Pyrimidine + Leaving Group | 15.2 |

| Ring Opening | Fused Pyrimidine | [Ring-Opened TS]‡ | Ring-Opened Product | 28.4 |

Note: This table is illustrative and based on typical values found in computational studies of related pyrimidine reactions. The values are not specific to this compound.

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models are essential for understanding these solvent effects. Both implicit and explicit solvent models are used. Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. nih.govchemrxiv.orgresearchgate.net Explicit models involve including a number of solvent molecules directly in the quantum mechanical calculation. chemrxiv.org

Studies on pyrimidine derivatives have shown that solvent can significantly influence reaction pathways. For example, in the alkylation of cytosine, a pyrimidine base, the bulk effect of water was found to favor an unassisted reaction mechanism for reactions at nitrogen atoms, whereas alkylation at the oxygen atom was found to be a water-catalyzed process. nih.gov Automated computational screening using the SMD model has also been proposed as a viable approach to select the optimal solvent for a given chemical reaction by calculating the solvent effect for a large number of solvents. researchgate.net

Table 2: Illustrative Solvatochromic Shifts for a Pyrimidine Derivative in Different Solvents

| Solvent | Dielectric Constant | Calculated Absorption λmax (nm) | Experimental Absorption λmax (nm) |

| Gas Phase | 1.0 | 260 | - |

| n-Hexane | 1.88 | 262 | 263 |

| Dioxane | 2.21 | 265 | 266 |

| Acetonitrile | 37.5 | 270 | 271 |

| Water | 80.1 | 275 | 274 |

Note: This table is illustrative and demonstrates the type of data generated from computational studies on solvent effects on the electronic spectra of pyrimidine derivatives. The values are not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govijcsi.pro

QSPR models are developed to predict a wide range of molecular properties, such as boiling point, solubility, and, in the context of materials science, corrosion inhibition efficiency. ijcsi.proresearchgate.net These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to correlate these descriptors with the experimental property. ijcsi.pro

For pyrimidine derivatives, QSPR models have been successfully developed. For example, a QSPR study on pyrimidine-based corrosion inhibitors used density functional theory (DFT) to calculate physicochemical properties and then employed principal component regression (PCR) to build a predictive model for corrosion inhibition efficiency. ijcsi.pro The resulting model showed a high correlation coefficient (R² = 0.985), indicating its predictive power. ijcsi.pro

Table 3: Commonly Used Molecular Descriptors in QSPR Models for Pyrimidine Derivatives

| Descriptor Type | Example Descriptors | Property Predicted |

| Electronic | HOMO energy, LUMO energy, Dipole Moment | Reactivity, Corrosion Inhibition |

| Topological | Wiener Index, Randic Index | Boiling Point, Viscosity |

| Geometrical | Molecular Surface Area, Molecular Volume | Solubility, Lipophilicity |

| Constitutional | Molecular Weight, Number of N atoms | Various physical properties |

QSAR models are a cornerstone of modern drug discovery and are used to predict the biological activity of compounds, such as their potency as enzyme inhibitors or receptor antagonists. nih.govnih.govnih.gov These models help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources.

Numerous QSAR studies have been performed on pyrimidine derivatives for various therapeutic targets. For instance, QSAR analyses of pyrimidine derivatives as VEGFR-2 inhibitors for anticancer applications have been reported. nih.govnih.gov In one such study, models were developed using multiple linear regression (MLR) and artificial neural networks (ANN), with the ANN model showing superior predictive performance (R² = 0.998). nih.gov Similarly, QSAR studies on halogenated pyrimidine derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase have been conducted to identify potential antiviral agents. nih.gov

Table 4: Example of a QSAR Model for a Series of Pyrimidine Derivatives

| Model | Statistical Parameter | Value |

| MLR | R² | 0.889 |

| MLR | Q² | 0.812 |

| ANN | R² | 0.998 |

| ANN | RMSE | 0.056 |

Note: This table presents typical statistical parameters from a comparative QSAR study on pyrimidine derivatives, highlighting the performance of different modeling techniques. nih.gov

Biological Activity and Mechanistic Investigations Excluding Clinical Human Trials, Dosage, Safety, and Adverse Effects

Target Identification and Validation in Preclinical Models

The 2,4-disubstituted pyrimidine (B1678525) framework, of which 4-Chloro-2-(4-fluorophenyl)pyrimidine is a foundational structure, has been extensively utilized to develop inhibitors for a range of kinases implicated in diseases such as cancer and neurodegenerative disorders. acs.org The core structure acts as a hinge-binding motif, a feature accommodated by many human kinases, which allows for broad initial targeting and subsequent refinement for selectivity. acs.org

Derivatives synthesized from the this compound scaffold have demonstrated inhibitory activity against several protein kinases. The potency, often measured as the half-maximal inhibitory concentration (IC₅₀), is highly dependent on the nature of the substituent introduced at the 4-position (replacing the chloro group) and any modifications to the 2-phenyl moiety. For instance, in series of 2-anilino-4-(thiazol-5-yl)pyrimidines, the introduction of amino functions at the C2-position of the thiazole ring led to a significant increase in inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9). acs.org

The selectivity of these compounds across the kinome is a critical aspect of their preclinical evaluation. Studies on 2,4-disubstituted pyrimidine libraries have shown that the choice of substituents can narrow the inhibition profile significantly. acs.org For example, incorporating a sulfonamide-bearing side chain at the 4-position of the pyrimidine ring resulted in compounds that inhibited fewer kinases, suggesting a path towards more selective agents. acs.org

Table 1: Example of Kinase Inhibition Data for a Pyrimidine Derivative Series (Note: This table is illustrative, based on findings for related pyrimidine structures, to demonstrate typical data generated in preclinical studies.)

| Compound Modification (at C4-position) | Target Kinase | IC₅₀ (nM) | Kinase Selectivity Profile |

| 4-Anilino | EGFR | 150 | Moderate |

| 4-(3-ethynylphenyl)amino | EGFR | 5.98 | High |

| 4-(m-tolylamino) | KIT/PDGFRβ | 25 / 30 | Dual Inhibitor |

| 4-(N-methylpiperazino) | Aurora A | 80 | Moderate |

The pyrimidine core of these inhibitors is designed to interact with the ATP-binding site of kinases, functioning as an ATP-competitive inhibitor. nih.gov The nitrogen atoms in the pyrimidine ring are key to this interaction, as they can form hydrogen bonds with amino acid residues in the hinge region of the kinase's active site, mimicking the binding of adenine. nih.gov The 2-phenyl group, corresponding to the 2-(4-fluorophenyl) moiety, typically extends into a hydrophobic pocket within the binding site, contributing significantly to the binding affinity. nih.gov

X-ray crystallography studies of related 2-anilino-4-substituted pyrimidine inhibitors have provided detailed insights into their binding modes. These studies confirm that the pyrimidine ring anchors the inhibitor to the kinase's hinge region. For example, in CDK9 inhibitors, the 2-anilino group is often involved in additional hydrogen bonds, while the substituent at the C4-position can be tailored to interact with solvent-exposed regions or other pockets to enhance potency and selectivity. acs.org

Molecular docking simulations are also employed to predict and analyze the interactions between the pyrimidine-based inhibitors and the kinase active site. These models show that the pyrimidine ring often occupies the adenosine portion of the binding site, while the phenyl substituent can form parallel aromatic interactions with residues like phenylalanine. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR studies are fundamental to optimizing the potency and selectivity of inhibitors derived from the this compound scaffold. These analyses reveal how specific chemical modifications at different positions on the molecule affect its biological activity.

The C4-chloro group is a versatile chemical handle for introducing a wide array of substituents, primarily amines, which profoundly influences the compound's activity.

Nature of the C4-Substituent : The steric and electronic properties of the group replacing the chlorine at the C4-position are critical. nih.gov In studies of cholinesterase inhibitors, different amine-containing groups at this position led to a broad range of inhibition potencies. nih.gov For kinase inhibitors, larger, more complex side chains at C4 can access additional binding pockets, improving affinity and selectivity. acs.org

C5 and C6 Positions : Modifications at the C5 and C6 positions of the pyrimidine ring also play a key role in determining the degree of selectivity. For instance, in a series of 4-anilinopyrimidines targeting class III receptor tyrosine kinases, the presence of a 5-phenyl or 6-phenyl ring was found to be detrimental for EGFR inhibition but crucial for tuning selectivity among KIT, PDGFRα, and PDGFRβ. nih.gov A 6-phenyl substitution conferred the highest selectivity for KIT/PDGFRβ. nih.gov

Table 2: SAR Summary for the Pyrimidine Ring of 2,4-Disubstituted Pyrimidine Kinase Inhibitors

| Position | Modification | Impact on Activity | Rationale |

| C2 | Phenyl/Substituted Phenyl | Essential for hydrophobic pocket interaction | Anchors the molecule in a key hydrophobic region of the ATP-binding site. |

| C4 | Replacement of Chlorine with Amines | Generally increases potency | Allows for hydrogen bonding and interaction with solvent-exposed regions. |

| C4 | Introduction of Sulfonamide side-chain | Increases kinase selectivity | Reduces off-target kinase binding. acs.org |

| C5 | Addition of Phenyl group | Decreases EGFR activity; alters RTK selectivity | Steric hindrance in the EGFR active site; favorable interactions in other kinase sites. nih.gov |

| C6 | Addition of Phenyl group | Confers selectivity for KIT/PDGFRβ | Specific interactions within the active sites of these kinases. nih.gov |

The 2-(4-fluorophenyl) group is a common feature in kinase inhibitors, where it interacts with a hydrophobic region of the ATP-binding site.

Role of the Phenyl Ring : The phenyl group itself is important for establishing hydrophobic and aromatic interactions within the kinase active site. nih.gov

Impact of Halogen Substitution : The presence of halogen atoms, such as the fluorine in the 4-fluorophenyl group, can significantly enhance a molecule's potency, selectivity, and pharmacological properties. mdpi.com Halogens can influence the electronic properties of the ring and form specific halogen bonds with the protein target. In the development of Aurora kinase inhibitors, the position of halogen substituents on the benzene ring was found to be crucial for activity. acs.org For example, replacing a chlorine atom with a fluorine atom on the benzene ring at a specific position decreased Aurora A inhibition. acs.org

Correlations between Electronic/Steric Properties and Biological Profiles

The biological activity of pyrimidine derivatives is profoundly influenced by the electronic and steric nature of their substituents. The structure of this compound features two key electron-withdrawing halogens—chlorine and fluorine—which play a crucial role in modulating its pharmacological profile.

The inclusion of fluorine in a molecule often enhances metabolic stability and binding affinity to target enzymes due to its high electronegativity and small size. mdpi.comrsc.org Structure-activity relationship (SAR) studies consistently show that fluorinated heterocycles can exhibit potent anticancer and antimicrobial activities. rsc.org The C-F bond is stronger than a C-H bond, making the molecule more resistant to enzymatic degradation. mdpi.com For instance, in a series of pyrimidine derivatives designed as VEGFR-2 inhibitors, compounds featuring an electron-withdrawing group on an associated aniline ring demonstrated high inhibitory activity. rsc.org

Mechanisms of Action in In Vitro and Preclinical In Vivo Models

The diverse biological activities attributed to pyrimidine derivatives stem from multiple underlying mechanisms of action, which have been elucidated through various preclinical models.

The anticancer potential of pyrimidine derivatives is one of their most widely studied attributes. nih.gov These compounds can induce antiproliferative effects through several distinct mechanisms.

A primary mechanism involves the disruption of DNA synthesis. gsconlinepress.com Fluorinated pyrimidines, in particular, are known to act as inhibitors of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, an essential component of DNA. nih.govmdpi.com The compound's metabolites can effectively block this enzyme, leading to a depletion of nucleotides required for DNA replication. mdpi.comresearchgate.net

Many pyrimidine derivatives also function as kinase inhibitors. nih.govrsc.org They can act as ATP-competitive inhibitors of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells. gsconlinepress.comrsc.org Inhibition of these signaling pathways can halt cell proliferation. The antiproliferative effects of some pyrimidine derivatives against specific cancer cell lines are detailed in the table below.

| Derivative Type | Cell Line | IC50 Value | Citation |

| Pyridine Derivative 31 (CH₃ group) | HCT-15 | 1.30 mM | mdpi.com |

| Pyridine Derivative 32 (Cl group) | HCT-15 | 5.84 mM | mdpi.com |

| Pyridine Derivative 67 (OH and CH₃) | A375 (Melanoma) | 1.5 nM | mdpi.com |

| Pyridine Derivative 67 (OH and CH₃) | M14 (Melanoma) | 1.7 nM | mdpi.com |

| Fused Steroidal Pyrimidinethione 7c | Various Tumor Cells | 2.6–3.7 µM | nih.gov |

| Thieno[2,3-d]pyrimidine 2 | MCF-7 (Breast Cancer) | 0.013 µM | nih.gov |

Furthermore, these compounds can induce programmed cell death, or apoptosis. rsc.org This is often achieved by activating executioner caspases, such as caspase-3 and caspase-7, within the cancer cells. gsconlinepress.comrsc.org Some derivatives have also been shown to cause cell cycle arrest at specific checkpoints, such as the G0/G1 and G2/M phases, preventing the cells from dividing. gsconlinepress.com

Fluorinated pyrimidines have demonstrated significant antimicrobial properties, primarily by targeting the fundamental metabolic processes of bacteria. nih.gov A key mechanism is the inhibition of the bacterial de novo pyrimidine biosynthetic pathway, which leads to a state of nucleotide starvation and disrupts bacterial growth. nih.gov

This interference with nucleotide metabolism is particularly effective at inhibiting biofilm formation, a process critical for bacterial virulence and persistence. nih.govnih.gov Studies on E. coli have shown that fluoropyrimidines can downregulate the expression of curli fibers, which are essential for surface adhesion and biofilm structure. nih.gov Another related mechanism is the inhibition of bacterial DNA replication through the blockade of thymidylate synthase, mirroring the compound's antiproliferative effects. nih.gov Some research also indicates that fluoropyrimidines may exert their antimicrobial effects by inducing the production of damaging reactive oxygen species (ROS) within the bacterial cells. nih.gov

The anti-inflammatory activity of pyrimidine derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govijpsonline.com Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), these compounds can suppress the activity of both COX-1 and COX-2, thereby blocking the production of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.govnih.gov

Significant research has been directed toward developing pyrimidine derivatives that act as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer side effects. gsconlinepress.comtandfonline.com SAR studies have shown that the presence of specific hydrophobic groups and heterocyclic moieties on the pyrimidine scaffold can enhance binding and selectivity for the COX-2 enzyme. tandfonline.com The inhibitory potential of several pyrimidine derivatives against COX enzymes is highlighted below.

| Derivative | Target | IC50 Value | Standard Drug (IC50) | Citation |

| Pyrazolo[3,4-d]pyrimidine 5 | COX-2 | 0.04 ± 0.09 µmol | Celecoxib (0.04 ± 0.01 µmol) | nih.gov |

| Pyrazolo[3,4-d]pyrimidine 6 | COX-2 | 0.04 ± 0.02 µmol | Celecoxib (0.04 ± 0.01 µmol) | nih.gov |

Beyond COX inhibition, some pyrimidine compounds may also reduce inflammation by inhibiting other inflammatory mediators, such as nitric oxide (NO) and various cytokines. nih.gov

Pyrimidine analogues can function as broad-spectrum antiviral agents, often by targeting host-cell machinery that viruses rely on for replication. nih.govnih.gov A well-established mechanism is the inhibition of the host's de novo pyrimidine biosynthesis pathway. nih.gov By depleting the cellular pool of pyrimidine nucleotides, these compounds effectively starve the virus of the necessary building blocks for replicating its own genetic material. nih.gov

Interestingly, this inhibition of nucleotide synthesis can also trigger an innate immune response within the host cell. It can lead to the establishment of a type 1 interferon-independent antiviral state through the induction of various interferon-stimulated genes (ISGs). nih.gov In other cases, pyrimidine derivatives may directly interfere with viral enzymes, such as viral RNA-dependent RNA polymerase, to halt the replication process. nih.gov Research into pyrimido[4,5-d]pyrimidines has identified compounds with remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

The structural versatility of the pyrimidine scaffold has led to its exploration in a wide range of other pharmacological contexts. open.ac.uknih.gov For instance, certain pyrimidine-related structures have been developed as inhibitors of human Equilibrative Nucleoside Transporters (ENTs). frontiersin.org These transporters are involved in nucleoside salvage pathways and the regulation of adenosine signaling, making them interesting targets for chemotherapy and other therapeutic areas. frontiersin.org

Other research has investigated pyrimidine-4-carboxamide derivatives as inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of endocannabinoids, suggesting potential applications in modulating emotional behavior. acs.org Additionally, some pyrimidine derivatives have been screened for anticonvulsant activity using preclinical models such as the maximal electroshock (MES) seizure test, which mimics grand mal epilepsy. ptfarm.pl

In Vitro and Preclinical In Vivo Efficacy Studies in Non-Human Models

Research into fluorinated pyrimidines has established their role as antimetabolites. These compounds can disrupt the synthesis of nucleic acids, which are essential for cell division and growth. The introduction of a fluorine atom into the pyrimidine ring often enhances the compound's biological activity and metabolic stability.

Although specific animal model studies for this compound are not detailed in the available literature, related fluorinated pyrimidine derivatives have been evaluated in various preclinical models. For instance, the well-known fluorinated pyrimidine, 5-Fluorouracil (5-FU), has been extensively studied in cancer models. Mechanistically, 5-FU is converted intracellularly to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair. nih.govnih.gov This inhibition leads to a depletion of thymidine, which in turn disrupts DNA replication and induces apoptosis in rapidly dividing cells, such as cancer cells. nih.govresearchgate.net

Another mechanism involves the incorporation of fluorinated metabolites into both DNA and RNA. nih.govnih.gov The incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can trigger DNA damage responses, while the incorporation of fluorouridine triphosphate (FUTP) into RNA can interfere with RNA processing and function. researchgate.net These mechanisms have been validated in numerous in vitro and in vivo cancer models, providing a strong proof-of-concept for the anticancer potential of fluorinated pyrimidines.

The study of fluorinated pyrimidines has led to the identification of several mechanistic biomarkers that can indicate the biological activity of these compounds. A key biomarker is the level of thymidylate synthase (TS) expression. High levels of TS are often associated with resistance to 5-FU and other fluorinated pyrimidines, as more of the drug is required to achieve effective inhibition. nih.gov

Another important biomarker is the activity of enzymes involved in the metabolic activation of these compounds, such as orotate phosphoribosyltransferase (OPRT) and dihydropyrimidine dehydrogenase (DPD). OPRT is crucial for converting 5-FU to its active form, while DPD is the initial and rate-limiting enzyme in the catabolism of 5-FU. researchgate.net Therefore, high OPRT activity and low DPD activity are generally associated with a better response to fluorinated pyrimidine therapy.

Furthermore, downstream markers of DNA damage and apoptosis, such as the phosphorylation of H2AX (γH2AX) and the activation of caspases, can serve as indicators of the cytotoxic effects of these compounds. While these biomarkers have been primarily studied in the context of established fluorinated pyrimidine drugs, they provide a framework for investigating the mechanistic activity of novel derivatives like this compound.

Applications in Medicinal Chemistry, Chemical Biology, and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The reactivity of the chlorine atom at the C4 position of the pyrimidine (B1678525) ring makes 4-chloro-2-(4-fluorophenyl)pyrimidine an exceptionally versatile building block in organic synthesis. This chloro-substituent acts as a proficient leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and the construction of elaborate molecular frameworks.